molecular formula C6H15N B13128237 (S)-Hexan-3-amine

(S)-Hexan-3-amine

Cat. No.: B13128237
M. Wt: 101.19 g/mol
InChI Key: HQLZFBUAULNEGP-LURJTMIESA-N
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Description

(S)-Hexan-3-amine is an organic compound with the molecular formula C6H15N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Hexan-3-amine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrile, (S)-Hexanenitrile, using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.

Another method involves the reductive amination of (S)-Hexan-3-one with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of (S)-Hexanenitrile. This process is scalable and can be optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Hexan-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated amines.

Scientific Research Applications

(S)-Hexan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: this compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Hexan-3-amine depends on its specific application. In biochemical contexts, it can act as a substrate or inhibitor for enzymes, interacting with active sites and influencing enzymatic activity. The compound’s chiral nature allows it to interact selectively with other chiral molecules, making it useful in stereoselective synthesis and catalysis.

Comparison with Similar Compounds

Similar Compounds

    ®-Hexan-3-amine: The enantiomer of (S)-Hexan-3-amine, with similar chemical properties but different biological activities due to its opposite chirality.

    Hexan-1-amine: A primary amine with a different position of the amine group, leading to different reactivity and applications.

    Hexan-2-amine: Another positional isomer with distinct chemical and biological properties.

Uniqueness

This compound’s uniqueness lies in its chiral nature and the specific position of the amine group on the carbon chain. This configuration allows it to participate in stereoselective reactions and interact selectively with other chiral molecules, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

IUPAC Name

(3S)-hexan-3-amine

InChI

InChI=1S/C6H15N/c1-3-5-6(7)4-2/h6H,3-5,7H2,1-2H3/t6-/m0/s1

InChI Key

HQLZFBUAULNEGP-LURJTMIESA-N

Isomeric SMILES

CCC[C@H](CC)N

Canonical SMILES

CCCC(CC)N

Origin of Product

United States

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